4-(4-甲基-1-哌嗪基)丁酸乙酯

描述

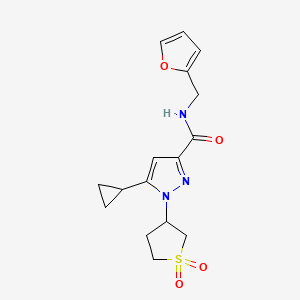

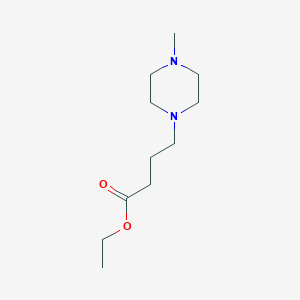

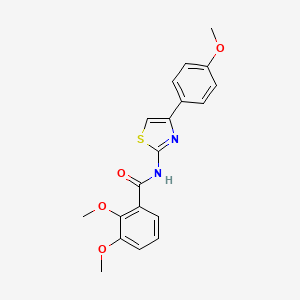

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is a chemical compound with the molecular formula C11H22N2O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is represented by the InChI code: 1S/C11H22N2O2/c1-10-5-7-12(8-6-10)4-2-3-11(14)15/h2-8H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is a solid at room temperature . It has a molecular weight of 214.31 .科学研究应用

聚合物合成与表征

Lynn 和 Langer(2000 年)的研究深入探讨了可降解聚(β-氨基酯)的合成和表征,重点介绍了涉及哌嗪等仲胺的聚合过程,从而生成具有潜在基因递送系统应用的聚合物,因为它们具有无细胞毒性且能够降解为无毒产物 Lynn & Langer, 2000。

二氧化碳捕获

Freeman、Davis 和 Rochelle(2010 年)研究了二氧化碳捕获过程中水性哌嗪的降解,证明了其热稳定性和抗氧化性,这对碳捕获技术的效率和可持续性至关重要 Freeman, Davis, & Rochelle, 2010。

生物柴油添加剂研究

Chotwichien、Luengnaruemitchai 和 Jai-in(2009 年)探讨了棕榈油烷基酯(包括乙基酯)在生物柴油混合物中作为添加剂的用途,发现它们可以增强燃料性能并解决低温下燃料不稳定的问题 Chotwichien, Luengnaruemitchai, & Jai-in, 2009。

药学

Kamiński 等人(2016 年)合成了具有抗惊厥和抗伤害感受活性、结合哌嗪衍生物的新型杂合分子,用于治疗癫痫和疼痛的潜在治疗应用 Kamiński et al., 2016。

材料科学

LaDuca 等人(1996 年)对三维金属哌嗪基二膦酸酯相的研究揭示了由于其椭球形腔而具有独特性能的结构,表明在材料科学和催化中具有潜在应用 LaDuca et al., 1996。

安全和危害

The safety data sheet for Ethyl 4-(4-Methyl-1-piperazinyl)butanoate suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

属性

IUPAC Name |

ethyl 4-(4-methylpiperazin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-3-15-11(14)5-4-6-13-9-7-12(2)8-10-13/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLUXBIBVCAYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)

![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid](/img/structure/B2649767.png)

![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)

![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2649777.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)